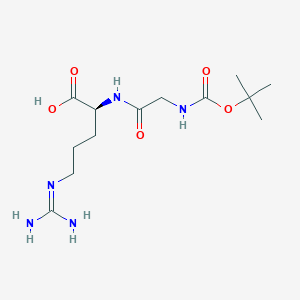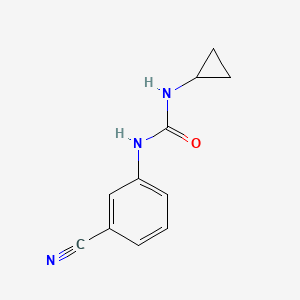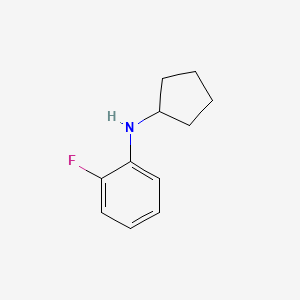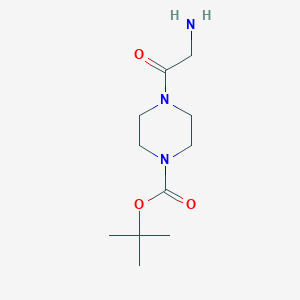
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole (CMFT) is an organic compound that has been of great interest to scientists due to its potential applications in both organic synthesis and scientific research. It is a heterocyclic compound containing both sulfur and nitrogen, and has a molecular weight of 212.59 g/mol. The compound has been studied for its ability to act as a synthetic intermediate, as well as its potential use in drug discovery and development. In addition, CMFT has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for research.
Applications De Recherche Scientifique
Antitumor and Antifilarial Activities
- Thiazole derivatives have been synthesized and evaluated for their potential antitumor and antifilarial activities. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed significant inhibition of leukemia L1210 cell proliferation and demonstrated in vivo antifilarial activity against Acanthocheilonema viteae, suggesting a possible application of similar compounds in antitumor and antiparasitic therapies (Kumar et al., 1993).
Molecular Interactions and Structural Characterization
- Investigations into non-covalent interactions in thiazole derivatives have provided insights into the structural and electronic properties of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of thiazole derivatives in various scientific domains (Zhang et al., 2018).
Solvent Effects on Chemical Properties
- The solvent polarizability has been found to affect the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group, indicating the importance of solvent choice in the synthesis and application of thiazole derivatives. Such findings can guide the design and application of similar compounds in chemical reactions and biological studies (Matwijczuk et al., 2017).
Antimicrobial and Anticancer Properties
- Thiazole derivatives have also been explored for their antimicrobial and anticancer properties. Schiff bases derived from 1,3,4-thiadiazole compounds showed potential as DNA protective agents and exhibited strong antimicrobial activity against specific pathogens. Furthermore, some compounds demonstrated cytotoxicity against cancer cell lines, highlighting the therapeutic potential of thiazole derivatives in antimicrobial and anticancer applications (Gür et al., 2020).
Corrosion Inhibition
- Thiazole and thiadiazole derivatives have been identified as effective corrosion inhibitors for metals in acidic environments, offering potential applications in materials science and engineering to protect against corrosion (Bentiss et al., 2007).
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-6-2-3-8(12-6)9-11-7(4-10)5-13-9/h2-3,5H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMVQVPMFFBBOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CS2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)

![Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate](/img/structure/B1518821.png)


![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)

![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)


![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)